molecular formula C22H17ClN2O4S B11479929 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11479929
M. Wt: 440.9 g/mol
InChI Key: NVSUPLFOOQVWEC-UHFFFAOYSA-N
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Description

3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro-methoxyphenyl group and a phenylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide: Shares similar functional groups but differs in the core structure.

    Quinazolin-4(3H)-ones: Another class of compounds with a similar heterocyclic core but different substituents.

    2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Features a similar aromatic system but with different functional groups.

Uniqueness

The uniqueness of 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide lies in its specific combination of functional groups and the benzothiophene core.

Properties

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H17ClN2O4S/c1-29-18-12-11-15(13-17(18)23)24-20-16-9-5-6-10-19(16)30(27,28)21(20)22(26)25-14-7-3-2-4-8-14/h2-13,24H,1H3,(H,25,26)

InChI Key

NVSUPLFOOQVWEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

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